molecular formula C8H7F3N2O2 B13916957 Methyl 5-amino-3-(trifluoromethyl)picolinate

Methyl 5-amino-3-(trifluoromethyl)picolinate

Cat. No.: B13916957
M. Wt: 220.15 g/mol
InChI Key: ASBBNKGEOBAVTC-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-(trifluoromethyl)picolinate is an organic compound with the molecular formula C8H7F3N2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the 5-position and a trifluoromethyl group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-3-(trifluoromethyl)picolinate typically involves the reaction of 5-amino-3-(trifluoromethyl)picolinic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-3-(trifluoromethyl)picolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-3-(trifluoromethyl)picolinate is unique due to the specific positioning of the amino and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

methyl 5-amino-3-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)6-5(8(9,10)11)2-4(12)3-13-6/h2-3H,12H2,1H3

InChI Key

ASBBNKGEOBAVTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)N)C(F)(F)F

Origin of Product

United States

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